molecular formula C8H9BrClN B12960813 1-(3-Bromo-4-chlorophenyl)ethan-1-amine

1-(3-Bromo-4-chlorophenyl)ethan-1-amine

Cat. No.: B12960813
M. Wt: 234.52 g/mol
InChI Key: HPKWUYBLTFXKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-chlorophenyl)ethan-1-amine typically involves the halogenation of phenylethylamine derivatives. One common method is the bromination of 1-(4-chlorophenyl)ethan-1-amine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, amination, and purification steps to achieve high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylethylamines, while oxidation can produce imines .

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine substituents influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-4-chlorophenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3

InChI Key

HPKWUYBLTFXKQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.